molecular formula C11H19NO4 B1450178 tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1357351-86-0

tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No. B1450178
CAS RN: 1357351-86-0
M. Wt: 229.27 g/mol
InChI Key: MXDZFXHHNOXHLF-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, also known as THOC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. THOC is a bicyclic lactam that contains a carbamate ester group and an oxetane ring. It is a synthetic compound that is not found in nature and is typically synthesized in the laboratory.

Scientific Research Applications

Anticancer Activity and Synthetic Routes :Norcantharidin and its analogs, structurally related to the query compound, have been studied for their anticancer activities. Norcantharidin shows strong anticancer activity and eliminates most side-effects in the urinary system, does not cause myelosuppression, and increases the number of white blood cells. With structural modification, its analogs show potential anticancer activities, serving as a foundation for seeking more effective anticancer compounds (Deng & Tang, 2011).

Environmental and Biodegradation Studies :Research on Methyl tert-butyl ether (MTBE), a compound structurally and functionally related to the query compound, explores its decomposition in environmental settings. One study focused on the decomposition of MTBE by adding hydrogen in a cold plasma reactor, demonstrating the feasibility of using radio frequency (RF) plasma reactor for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011). Another review summarizes the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, indicating microbial capacity to degrade ETBE under certain conditions, which can inform environmental management of related compounds (Thornton et al., 2020).

Synthetic Antioxidants and Environmental Impact :A study on synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, discusses their wide use in industrial and commercial products to retard oxidative reactions. The environmental occurrence, human exposure, and toxicity of SPAs are covered, highlighting the detection of SPAs and their transformation products in various environmental matrices and humans. Toxicity studies suggest some SPAs may cause hepatic toxicity and have endocrine-disrupting effects (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-13)4-8(12)5-15-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDZFXHHNOXHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 3
tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 4
tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 6
tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

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